molecular formula C19H20N4O B1240100 3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide

3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide

Cat. No.: B1240100
M. Wt: 320.4 g/mol
InChI Key: AKFPMLBVLWZSQX-CSKARUKUSA-N
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Description

3-(6-Aminopyridin-3-Yl)-N-Methyl-N-[(1-Methyl-1h-Indol-2-Yl)Methyl]Acrylamide is a complex organic compound that features both pyridine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-Yl)-N-Methyl-N-[(1-Methyl-1h-Indol-2-Yl)Methyl]Acrylamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-Yl)-N-Methyl-N-[(1-Methyl-1h-Indol-2-Yl)Methyl]Acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Aminopyridin-3-Yl)-N-Methyl-N-[(1-Methyl-1h-Indol-2-Yl)Methyl]Acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-Yl)-N-Methyl-N-[(1-Methyl-1h-Indol-2-Yl)Methyl]Acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular pathways and processes . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Aminopyridin-3-Yl)-N-Methyl-N-[(1-Methyl-1h-Indol-2-Yl)Methyl]Acrylamide is unique due to its specific combination of pyridine and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

(E)-3-(6-aminopyridin-3-yl)-N-methyl-N-[(1-methylindol-2-yl)methyl]prop-2-enamide

InChI

InChI=1S/C19H20N4O/c1-22(19(24)10-8-14-7-9-18(20)21-12-14)13-16-11-15-5-3-4-6-17(15)23(16)2/h3-12H,13H2,1-2H3,(H2,20,21)/b10-8+

InChI Key

AKFPMLBVLWZSQX-CSKARUKUSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C=C1CN(C)C(=O)/C=C/C3=CN=C(C=C3)N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CN(C)C(=O)C=CC3=CN=C(C=C3)N

Synonyms

3-(6-aminopyridin-3-yl)-N-methyl-N-((1-methyl-1H-indol-2-yl)methyl)acrylamide
ylgucpd9

Origin of Product

United States

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